

Application Note: C¹⁸O Isotopic Probes for Advanced Surface Adsorption Studies

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Carbon monoxide (18O)

CAS No.: 4906-87-0

Cat. No.: B3328581

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Part 1: Executive Summary

In heterogeneous catalysis, distinguishing between spectator species and active reaction intermediates is the primary bottleneck in mechanistic understanding. Carbon monoxide labeled with Oxygen-18 (C¹⁸O) is not merely a passive spectroscopic marker; it is a dynamic probe capable of interrogating the mobility of lattice oxygen and resolving complex vibrational spectra through reduced-mass frequency shifting.

This guide details the protocols for utilizing C¹⁸O in Fourier Transform Infrared (FTIR) spectroscopy and Temperature Programmed Desorption (TPD). It is designed for researchers aiming to validate Mars-van Krevelen (MvK) mechanisms or deconvolute overlapping spectral bands on reducible oxides (e.g., CeO₂, TiO₂, Cu-zeolites).

Part 2: Scientific Foundation

The Physics of Isotopic Shift

The utility of C¹⁸O relies on the harmonic oscillator approximation. The vibrational frequency (

) of a diatomic molecule adsorbed on a surface is inversely proportional to the square root of its reduced mass (μ).

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Where:

- = Force constant of the C-O bond (assumed invariant between isotopes).
- = Reduced mass

.^[1]

Theoretical Shift Calculation:

- $^{12}\text{C}^{16}\text{O}$ (Standard):

amu.

- $^{12}\text{C}^{18}\text{O}$ (Probe):

amu.

- Frequency Ratio:

Impact: A standard linear CO band at 2143 cm^{-1} (gas phase) will shift to approximately 2091 cm^{-1} when using C^{18}O . This $\sim 52\text{ cm}^{-1}$ shift is sufficient to reveal hidden bands or confirm peak assignments.

The Chemistry of Oxygen Exchange

On reducible oxides, the oxygen atom in the CO molecule can exchange with oxygen atoms in the catalyst lattice (O_L).

Detecting the formation of $\text{C}^{16}\text{O}^{18}\text{O}$ (via mass spectrometry) or the conversion of adsorbed C^{16}O to C^{18}O (via FTIR) provides direct evidence of lattice oxygen participation, a hallmark of the Mars-van Krevelen mechanism.

Part 3: Experimental Infrastructure

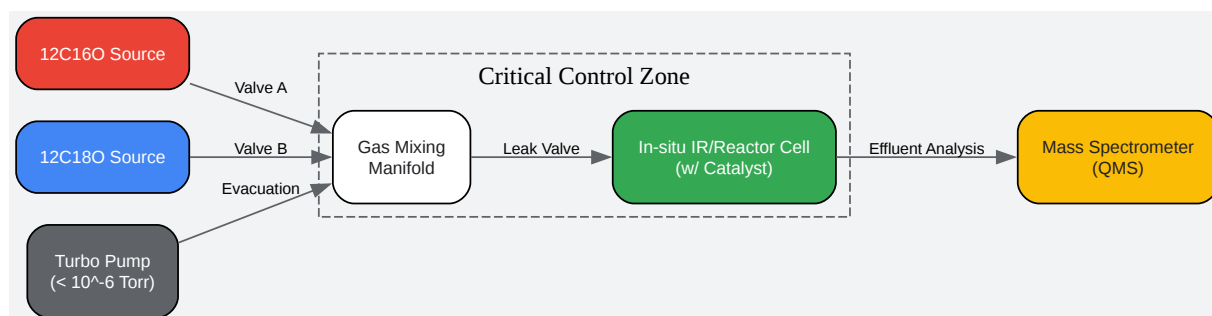
To maintain the high purity of the C¹⁸O isotope (often >95% enrichment and costly), a specialized vacuum manifold is required.

Gas Handling System

- Manifold: Stainless steel (316L) with VCR fittings to minimize leak rates (< mbar·L/s).
- Dosing: Precision leak valve or a calibrated volume (cm³) for pulse dosing.
- Purity Control: A liquid nitrogen (LN₂) cold trap is essential upstream of the reactor to remove trace water, which can competitively adsorb or induce pseudo-shifts.

Visualization of Experimental Setup

The following diagram illustrates the required vacuum topology for switching between C¹⁶O and C¹⁸O without cross-contamination.



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Caption: Schematic of the dual-isotope gas handling manifold. Valve isolation prevents isotopic dilution.

Part 4: Detailed Protocols

Protocol A: Isotopic Exchange for Mechanism Elucidation (MvK)

Objective: Determine if lattice oxygen participates in CO oxidation.

- Pretreatment:
 - Load catalyst into the in-situ cell.
 - Calcine in $^{16}\text{O}_2$ at 400°C (or relevant T) to saturate the lattice with ^{16}O .
 - Evacuate to Torr. Cool to reaction temperature (e.g., 25°C).
- Isotope Dosing:
 - Introduce a pulse of C^{18}O (10 mbar).
 - Monitor the gas phase with a Quadrupole Mass Spectrometer (QMS).
- Data Acquisition (QMS):
 - Track $m/z = 28$ (C^{16}O), 30 (C^{18}O), 44 (C^{16}O_2), 46 ($\text{C}^{16}\text{O}^{18}\text{O}$), 48 (C^{18}O_2).
- Analysis:
 - Scenario 1 (Surface Only): Only C^{18}O and C^{18}O_2 (m/z 48) are observed. Conclusion: Langmuir-Hinshelwood mechanism (adsorbed O_2 reacts).^[2]
 - Scenario 2 (Lattice Exchange): Appearance of C^{16}O (m/z 28) or $\text{C}^{16}\text{O}^{18}\text{O}$ (m/z 46). Conclusion: Mars-van Krevelen mechanism (Lattice ^{16}O exchanged with C^{18}O).

Protocol B: Vibrational Decoupling (FTIR)

Objective: Deconvolute overlapping bands (e.g., carbonate species vs. gas-phase CO).

- Background Collection:

- Collect a background spectrum of the clean catalyst under vacuum.
- C¹⁶O Saturation:
 - Dose C¹⁶O to saturation coverage. Record Spectrum A.
 - Identify the primary band at

(e.g., 2150 cm⁻¹).
- Evacuation & Exchange:
 - Evacuate the cell to remove physisorbed species.
 - Dose C¹⁸O to equivalent pressure. Record Spectrum B.
- Differential Analysis:
 - Subtract Spectrum A from Spectrum B.
 - True Adsorbates: Will show a negative peak at

and a positive peak at

(

cm⁻¹).
 - Background/Impurities: Peaks that do not shift are not associated with CO adsorption (e.g., support lattice overtones or accumulation of carbonates from leaks).

Part 5: Data Presentation & Analysis

Expected Frequency Shifts

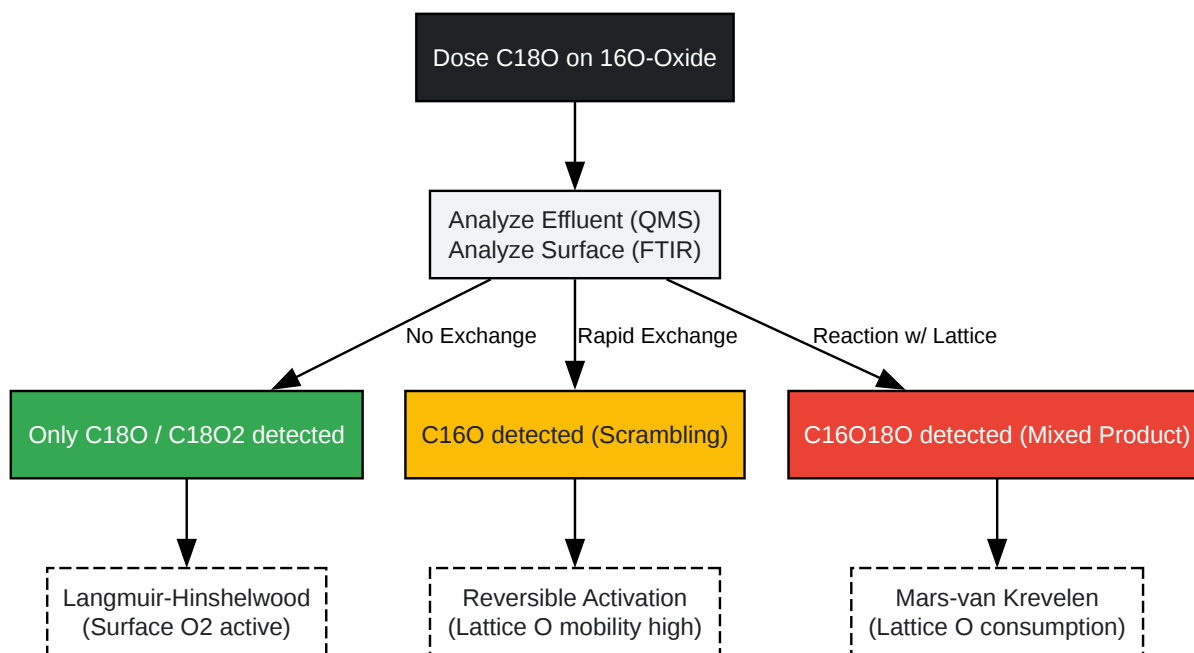
Use this table to validate your experimental FTIR data.

Mode	Species	$^{12}\text{C}^{16}\text{O}$ Freq (cm^{-1})	$^{12}\text{C}^{18}\text{O}$ Freq (cm^{-1})	Shift (cm^{-1})
Gas Phase	Free CO	2143	2091	-52
Linear (Top)	Pt-CO	~2080	~2030	-50
Bridge	Pd ₂ -CO	~1950	~1903	-47
Hollow	Ni ₃ -CO	~1850	~1805	-45

Note: The shift magnitude decreases slightly as the bond weakens (lower wavenumber).

Mechanistic Logic Flow

The following decision tree assists in interpreting isotopic exchange data.



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Caption: Logic flow for interpreting isotopic scrambling in oxidation catalysis.

Part 6: References

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Sources

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